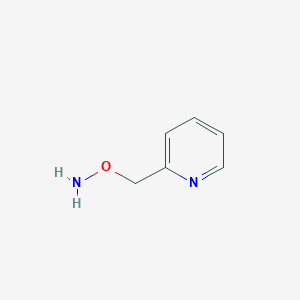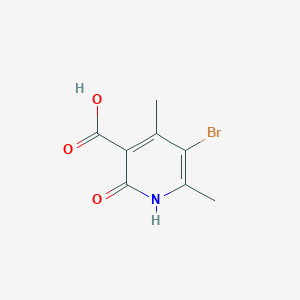
5-Bromo-2-hydroxy-4,6-dimethylpyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-Bromo-2-hydroxy-4,6-dimethylpyridine-3-carboxylic acid, is a brominated pyridine derivative with potential relevance in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, structural analysis, and chemical properties of closely related brominated pyridine derivatives. These insights can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated pyridine derivatives is a topic of interest in several papers. For instance, an efficient synthesis route for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is described, involving a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate and leading to the target compound with an overall yield of 67% . This synthesis involves regioselective reactions, which are crucial for obtaining the desired brominated product. Similarly, the synthesis of other brominated pyridine derivatives, such as 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, is achieved through a regioselective and efficient strategy, indicating the importance of controlling the position of bromine substituents in these compounds .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is characterized using various spectroscopic techniques. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is determined using single crystal X-ray diffraction, revealing two symmetry-independent molecules in the asymmetric unit . This level of structural detail is essential for understanding the molecular conformation and potential interactions within the crystal lattice.
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives is influenced by the presence of the bromine atom, which can participate in various chemical reactions. The papers do not provide specific details on the chemical reactions of 5-Bromo-2-hydroxy-4,6-dimethylpyridine-3-carboxylic acid, but the synthesis and functionalization of related compounds suggest that bromine acts as a reactive site for further transformations, such as nucleophilic substitutions or coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are closely related to their molecular structure. For instance, the presence of bromine and other substituents affects the melting point, solubility, and stability of these compounds. The crystal packing and hydrogen bonding patterns observed in the structural analysis of related compounds provide insights into the solid-state properties and potential intermolecular interactions . The vibrational spectroscopy data from the structural and spectroscopic evidence of hydrogen bonding in brominated pyridine derivatives further contribute to understanding the chemical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Application in Metabolic Studies
5-Bromo-2-hydroxy-4,6-dimethylpyridine-3-carboxylic acid and its derivatives have been used extensively in metabolic studies. A study focused on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites, and elucidating the metabolic pathways involved (Kanamori et al., 2002). Similarly, the metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate, an antilipidaemic agent, was evaluated in rats, identifying primary metabolic pathways and major metabolites (Morioka et al., 1996).
Application in Chemical Synthesis and Analysis
The compound and its related chemicals have been employed in the synthesis and chemical analysis. For example, the synthesis and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones for iron(III) chelation were studied, revealing the potential for medical applications and the treatment of iron overload (Rai et al., 1998). Additionally, 5-Hydroxymethylfurfural, a derivative, was reviewed for its applications in organic synthesis, demonstrating its potential as a versatile building block for various chemicals and materials (Fan et al., 2019).
Application in Drug Discovery and Development
The compound has been pivotal in drug discovery and development processes. It has been part of studies exploring structure-activity relationships, like in the case of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides, highlighting its role in creating new analgesics (Ukrainets et al., 2016). Moreover, it has been used in the synthesis of 5‐Phenyl‐1‐(3‐pyridyl)‐1H‐1,2,4‐triazole‐3‐carboxylic Acid Derivatives, demonstrating significant anti-inflammatory activity (Rabea et al., 2006).
Application in Transporter and Excretion Studies
The compound has been involved in studying transporters and excretion mechanisms in biological systems. For instance, a study aimed to clarify the transporters responsible for the hepatobiliary transport of TA-0201CA, a metabolite of an orally active nonpeptide antagonist for endothelin receptors (Fukuda et al., 2010).
Eigenschaften
IUPAC Name |
5-bromo-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h1-2H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAGHMXSHRYPJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1Br)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-4,6-dimethylpyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

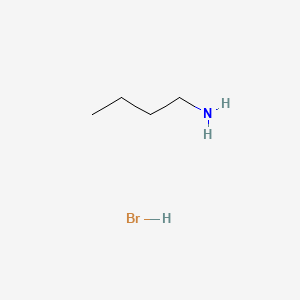
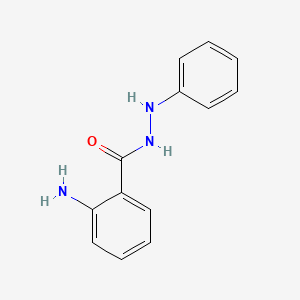

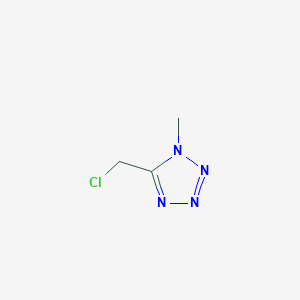
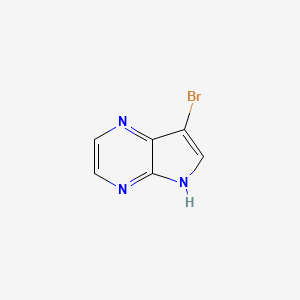

![Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1280931.png)
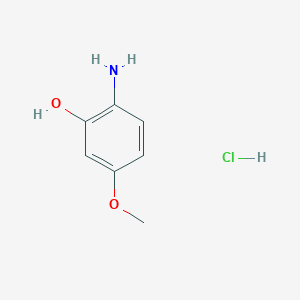
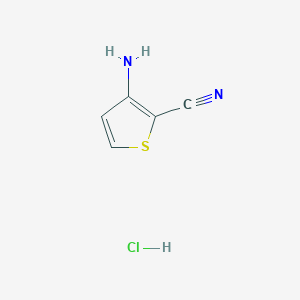
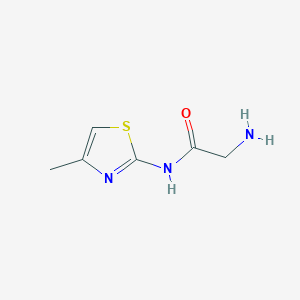
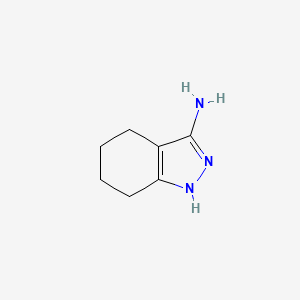
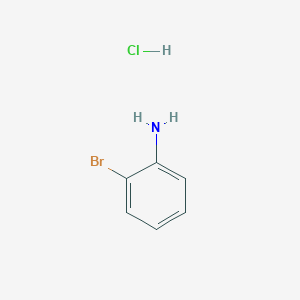
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)
